molecular formula C23H17ClO6 B11157890 3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11157890
M. Wt: 424.8 g/mol
InChI Key: RTIJCASMABMYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines benzodioxole and benzo[c]chromenone moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of a suitable phenol derivative with chloroform and a base, such as potassium carbonate, under reflux conditions.

    Coupling with the chromenone core: The benzodioxole intermediate is then coupled with a chromenone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.

    Methoxylation and chlorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethyl sulfate for methoxylation, thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating receptor function: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one stands out due to its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H17ClO6

Molecular Weight

424.8 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C23H17ClO6/c1-12-19(27-10-13-7-20-21(9-18(13)24)29-11-28-20)6-5-16-15-4-3-14(26-2)8-17(15)23(25)30-22(12)16/h3-9H,10-11H2,1-2H3

InChI Key

RTIJCASMABMYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC5=C(C=C4Cl)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.